molecular formula C21H25F2N3O B2425172 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-80-1

3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2425172
CAS No.: 898448-80-1
M. Wt: 373.448
InChI Key: UJEXVTCVMAUBOL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, including the introduction of the difluoro groups, the formation of the piperazine ring, and the coupling of the benzamide moiety. Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and benzoyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the difluoro groups or reduction of the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce de-fluorinated derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide include other benzamide derivatives with different substituents on the benzene ring or variations in the piperazine moiety. Examples include:

  • 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
  • 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of difluoro groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O/c1-15-3-5-16(6-4-15)20(26-11-9-25(2)10-12-26)14-24-21(27)17-7-8-18(22)19(23)13-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEXVTCVMAUBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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